molecular formula C21H25N3O4 B2395252 1-Benzyl-1-(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894025-05-9

1-Benzyl-1-(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2395252
CAS RN: 894025-05-9
M. Wt: 383.448
InChI Key: CEIXBHSUUARFJP-UHFFFAOYSA-N
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Description

1-Benzyl-1-(2-hydroxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that is commonly used in scientific research. It is a urea derivative that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Optimization

The flexibility and conformational adaptability of urea derivatives have been explored to optimize pharmacophoric moieties for improved interaction with target enzymes. Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess antiacetylcholinesterase activity, highlighting the importance of spacer optimization for enzyme inhibitory activities (Vidaluc et al., 1995).

Enzyme Inhibition and Anticancer Activity

Research has identified urea derivatives as potent inhibitors of key proteins involved in cancer progression. Pireddu et al. (2012) discovered potent ROCK inhibitors among 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, showing significant activity differences based on the presence of a benzylic stereogenic center (Pireddu et al., 2012). Mustafa et al. (2014) synthesized and evaluated urea derivatives for their urease, β-glucuronidase, and phosphodiesterase enzyme inhibition capabilities, as well as their anticancer activity against a prostate cancer cell line, identifying compounds with potential therapeutic applications (Mustafa et al., 2014).

Biological Interactions

Ajloo et al. (2015) investigated the interaction of novel tetradentates Schiff bases containing N2O2 donor atoms with calf thymus DNA, revealing insights into the binding modes and potential for DNA-targeted therapies (Ajloo et al., 2015).

Molecular Synthesis Techniques

Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, providing a racemization-free synthesis approach beneficial for medicinal chemistry applications (Thalluri et al., 2014).

properties

IUPAC Name

1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-28-19-9-7-18(8-10-19)24-15-17(13-20(24)26)22-21(27)23(11-12-25)14-16-5-3-2-4-6-16/h2-10,17,25H,11-15H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIXBHSUUARFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1-(2-hydroxyethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

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